molecular formula C15H14N4O3S B14517122 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid CAS No. 62383-60-2

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid

Cat. No.: B14517122
CAS No.: 62383-60-2
M. Wt: 330.4 g/mol
InChI Key: MNSFERWVSYSQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid is a complex organic compound that features a pyrazole ring and a naphthalene sulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid typically involves the condensation of 3,5-dimethyl-4H-pyrazole-4-carbaldehyde with hydrazine derivatives, followed by sulfonation of the resulting hydrazone with naphthalene-1-sulfonic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid is unique due to its combination of a pyrazole ring and a naphthalene sulfonic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

62383-60-2

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C15H14N4O3S/c1-9-15(10(2)17-16-9)19-18-13-7-8-14(23(20,21)22)12-6-4-3-5-11(12)13/h3-8H,1-2H3,(H,16,17)(H,20,21,22)

InChI Key

MNSFERWVSYSQIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.